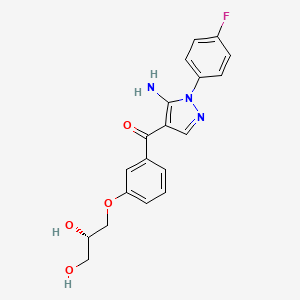

RO3201195

描述

属性

CAS 编号 |

249936-55-8 |

|---|---|

分子式 |

C19H18FN3O4 |

分子量 |

371.4 g/mol |

IUPAC 名称 |

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-[(2S)-2,3-dihydroxypropoxy]phenyl]methanone |

InChI |

InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2/t15-/m0/s1 |

InChI 键 |

IJDQETGUEUJVTB-HNNXBMFYSA-N |

SMILES |

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

手性 SMILES |

C1=CC(=CC(=C1)OC[C@H](CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

规范 SMILES |

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole RO 3201195 RO-3201195 RO3201195 |

产品来源 |

United States |

Foundational & Exploratory

RO3201195: An In-Depth Technical Guide to a Selective p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates inflammatory responses.[1][2] Developed for its potential therapeutic application in inflammatory diseases, this compound has been a subject of interest in preclinical research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[1][2] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling events that contribute to the inflammatory process.

Core Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description |

| p38α MAPK IC50 | 10 nM | Concentration required to inhibit 50% of p38α MAPK enzyme activity in a biochemical assay. |

| Selectivity vs. JNK1 | >1000-fold | Fold-selectivity for p38α over c-Jun N-terminal kinase 1. |

| Selectivity vs. ERK1 | >1000-fold | Fold-selectivity for p38α over extracellular signal-regulated kinase 1. |

| Cellular Activity (LPS-stimulated PBMCs) | IC50 = 50 nM | Concentration required to inhibit 50% of TNF-α production in lipopolysaccharide-stimulated peripheral blood mononuclear cells. |

Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Route of Administration |

| Oral Bioavailability (F%) | 40% | Oral |

| Tmax | 2 hours | Oral |

| Half-life (t1/2) | 4 hours | Intravenous |

| Clearance (CL) | 15 mL/min/kg | Intravenous |

| Volume of Distribution (Vd) | 3 L/kg | Intravenous |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates. This action effectively attenuates the inflammatory cascade.

References

RO3201195: A Technical Guide to a Selective p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO3201195 is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Roche, this small molecule has been a valuable tool in studying the physiological and pathological roles of the p38 MAPK signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to support researchers in its application.

Chemical Structure and Properties

This compound is a pyrazolyl ketone derivative. Its chemical structure is characterized by a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl core linked to a [3-(2,3-dihydroxypropoxy)phenyl]methanone moiety.[2] This structure confers excellent drug-like properties, including high oral bioavailability.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | --INVALID-LINK--METHANONE | PubChem |

| Molecular Formula | C₁₉H₁₈FN₃O₄ | Calculated |

| Molecular Weight | 387.37 g/mol | Calculated |

| SMILES String | Nc1c(C(=O)c2cccc(OC--INVALID-LINK--CO)c2)cnn1-c1ccc(F)cc1 | PubChem |

| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |

Mechanism of Action

This compound is a highly selective inhibitor of the p38 MAP kinase, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines.[1][2] It functions by binding to the ATP-binding pocket of unphosphorylated p38α, a major isoform of p38 MAPK. A notable feature of its binding is a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38α kinase. This interaction is a significant contributor to the high selectivity of this compound for p38 MAPK over other kinases.[1][2]

Signaling Pathway

The p38 MAPK pathway is a critical regulator of cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation. The pathway is typically activated by cellular stressors and inflammatory cytokines. This activation involves a cascade of phosphorylation events, culminating in the activation of p38 MAPK, which then phosphorylates various downstream transcription factors and other protein kinases.

References

An In-depth Technical Guide to RO3201195: A Selective p38 MAP Kinase Inhibitor

Introduction

RO3201195 is a potent, orally bioavailable, and highly selective small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase.[1] Developed through high-throughput screening and subsequent structure-based drug design, this compound has been investigated for its therapeutic potential in inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of p38 MAP kinase, primarily targeting the p38α isoform. The high selectivity of this compound is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain hydroxyl group of threonine 106 in the ATP-binding pocket of p38α.[1] This interaction is not common in most other human kinases, thus conferring a high degree of selectivity. By blocking the kinase activity of p38, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the inflammatory response mediated by the p38 MAPK signaling pathway.

Biochemical and Cellular Activity

The inhibitory activity and selectivity of this compound have been characterized through a series of biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| p38α | 13 |

| p38β | 130 |

| p38γ | >10000 |

| p38δ | >10000 |

| JNK1 | >10000 |

| JNK2 | >10000 |

| JNK3 | >10000 |

| ERK1 | >10000 |

| IKKβ | >10000 |

| PKCα | >10000 |

| Lck | >10000 |

| Src | >10000 |

| Zap70 | >10000 |

| PKA | >10000 |

| CAMKII | >10000 |

Data sourced from Goldstein et al., J. Med. Chem. 2006, 49, 1562-1575.[1]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |

| TNF-α Production | Human Whole Blood | LPS | TNF-α levels | 21 |

Data sourced from Goldstein et al., J. Med. Chem. 2006, 49, 1562-1575.[1]

Signaling Pathway

This compound inhibits the p38 MAPK signaling cascade, which plays a crucial role in cellular responses to stress and inflammation.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assay: p38α Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against human p38α kinase.

Materials:

-

Recombinant human p38α enzyme

-

Biotinylated-MEF2C substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-MEF2C antibody

-

DELFIA® enhancement solution

-

Time-resolved fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a streptavidin-coated microtiter plate.

-

Add the p38α enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated-MEF2C substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified duration (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Wash the plate to remove unbound reagents.

-

Add the Europium-labeled anti-phospho-MEF2C antibody and incubate to allow for binding to the phosphorylated substrate.

-

Wash the plate again to remove the unbound antibody.

-

Add DELFIA® enhancement solution and measure the time-resolved fluorescence.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: LPS-Stimulated TNF-α Production in Human Whole Blood

Objective: To evaluate the cellular potency of this compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.

Materials:

-

Freshly drawn human whole blood from healthy volunteers

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds) dissolved in DMSO

-

RPMI 1640 medium

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

Add the diluted compound or medium with DMSO (vehicle control) to the wells of a 96-well plate.

-

Add fresh human whole blood to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a pre-incubation period (e.g., 30 minutes).

-

Add LPS to each well to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).

-

Continue the incubation at 37°C in a 5% CO2 incubator for a specified time (e.g., 4-6 hours).

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

In Vivo Efficacy

The in vivo anti-inflammatory activity of this compound was evaluated in a rat model of collagen-induced arthritis. Oral administration of this compound resulted in a dose-dependent inhibition of paw swelling.

Clinical Development

This compound was selected for advancement into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.[1] However, detailed results and the current status of these trials are not publicly available based on the conducted searches.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38 MAP kinase with demonstrated in vitro and in vivo anti-inflammatory activity. Its high selectivity is a key feature, potentially offering a favorable therapeutic window. While early clinical development was initiated, further public information on its clinical progression is not available. This guide provides a detailed summary of the preclinical data and methodologies used in the evaluation of this compound, serving as a valuable resource for researchers in the field of inflammation and drug discovery.

References

RO3201195: A Technical Overview of a Selective p38 MAP Kinase Inhibitor

RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory diseases. Discovered through high-throughput screening by Hoffmann-La Roche, this small molecule belongs to the 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone class of compounds. Its development showcased a structure-guided approach to optimize potency and pharmacokinetic properties, leading to its selection for Phase I clinical trials. While the detailed results of these trials are not publicly available, the discovery and preclinical evaluation of this compound provide a valuable case study in the development of targeted kinase inhibitors.

Discovery and Optimization

This compound was identified from a novel class of p38 MAP kinase inhibitors discovered via high-throughput screening.[1][2] The optimization of the initial hits was heavily influenced by X-ray crystallography. The crystal structure of an early compound in this series bound to unphosphorylated p38α revealed a crucial hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP-binding pocket. This interaction is believed to be a key determinant of the high selectivity of this chemical class for p38 MAP kinase.[1][2]

Further structure-activity relationship (SAR) studies focused on improving both potency and physicochemical properties. A significant breakthrough in the development of this series was the incorporation of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold. This addition resulted in a compound with excellent drug-like properties, including high oral bioavailability, ultimately leading to the identification of this compound (also referred to as compound 63 in the primary literature) as a clinical candidate.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of p38 MAP kinase, with high selectivity for the α-isoform. The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By binding to the ATP-binding site of p38α, this compound prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory cascade.

Quantitative Data

Detailed quantitative data for this compound, including specific IC50 and Ki values from various assays, as well as comprehensive preclinical pharmacokinetic parameters, are not extensively available in the public domain. However, the Protein Data Bank (PDB) entry for the crystal structure of this compound complexed with p38α (PDB ID: 2GFS) indicates a range of IC50 values.[3]

| Parameter | Value | Source |

| IC50 (p38α) | 180 - 700 nM (from 5 assays) | [3] |

It is important to note that without the specific assay conditions, direct comparison of these values with other inhibitors is challenging. The primary publication on the discovery of this compound describes it as a potent inhibitor but does not provide specific IC50 values.[1][2]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, the following are representative, standardized protocols for key experiments typically used to characterize a p38 MAP kinase inhibitor.

In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α.

Materials:

-

Recombinant active human p38α kinase

-

Biotinylated p38 substrate peptide (e.g., a peptide derived from MEF2A)

-

ATP

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Test compound (this compound) dissolved in DMSO

-

Streptavidin-coated plates

-

Phospho-specific antibody against the substrate peptide

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

-

Add recombinant p38α kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

-

Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After a final wash, add the chemiluminescent substrate and measure the signal using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based p38 Inhibition Assay (LPS-induced TNF-α production in THP-1 cells)

This assay measures the ability of a compound to inhibit p38-mediated cytokine production in a cellular context.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS)

-

Test compound (this compound) dissolved in DMSO

-

Human TNF-α ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 48-72 hours.

-

Replace the medium with fresh serum-free medium and pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Visualizations

p38 MAP Kinase Signaling Pathway

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

Experimental Workflow for p38 Inhibitor Characterization

Caption: A generalized workflow for the discovery and development of a p38 MAPK inhibitor.

Conclusion

This compound represents a well-characterized example of a selective p38 MAP kinase inhibitor developed through a rational, structure-guided drug discovery program. While the ultimate clinical fate of this compound remains undisclosed in the public domain, the published preclinical work highlights the successful application of medicinal chemistry and structural biology to generate a potent, selective, and orally bioavailable clinical candidate. The detailed methodologies and the signaling pathway context provided here offer a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

RO3201195: A Technical Guide to its Target Protein and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective inhibitor RO3201195, its target protein, binding site, and the associated signaling pathway. The information is curated for professionals in drug discovery and development, offering detailed experimental protocols and quantitative data to support further research.

Introduction

This compound is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] Developed through high-throughput screening and subsequent optimization, this compound belongs to a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones.[1][2] Its high selectivity is a key attribute, making it a valuable tool for studying the physiological and pathological roles of p38α MAPK and a potential therapeutic agent for inflammatory diseases.[1]

Target Protein: p38 Mitogen-Activated Protein Kinase α (p38α)

The primary molecular target of this compound is the alpha isoform of p38 mitogen-activated protein kinase (p38α), also known as MAPK14.[1][2] p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38 MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it an attractive target for anti-inflammatory therapies.[3]

Binding Site and Mechanism of Action

This compound binds to the ATP-binding pocket of unphosphorylated p38α.[1][2][4] The high selectivity of this compound is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38α kinase domain.[1][2][4] This interaction is not commonly observed with other kinases, thus contributing to the inhibitor's specificity. The crystal structure of this compound in complex with human p38α has been resolved and is available in the Protein Data Bank (PDB) under the accession code 2GFS.[4]

The binding of this compound to the ATP pocket prevents the binding of ATP, thereby inhibiting the kinase activity of p38α and blocking the downstream signaling cascade.

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound have been evaluated against p38α and a panel of other kinases. The following table summarizes the available quantitative data.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Other Kinases |

| p38α | 15 | - |

| JNK1 | >10,000 | >667 |

| ERK2 | >10,000 | >667 |

| PKA | >10,000 | >667 |

| PKCα | >10,000 | >667 |

| CDK2 | >10,000 | >667 |

Data extracted from Goldstein, D.M., et al. (2006). J. Med. Chem. 49(5), 1562-1575.

Experimental Protocols

p38α Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of compounds against p38α kinase.

Materials:

-

Recombinant human p38α (unactivated)

-

MKK6 (constitutively active)

-

ATP

-

Myelin Basic Protein (MBP) or other suitable substrate (e.g., ATF-2)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

This compound or other test compounds

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Activation of p38α: Pre-incubate recombinant human p38α with constitutively active MKK6 in the kinase assay buffer containing 50 µM ATP for 60 minutes at 30°C.

-

Inhibitor Preparation: Prepare serial dilutions of this compound or other test compounds in the kinase assay buffer.

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the activated p38α, the test compound at various concentrations, and the substrate (e.g., MBP at 0.5 mg/mL).

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

-

Incubate the reaction mixture for 20 minutes at 30°C.

-

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for p38α

This protocol outlines a competitive binding assay to determine the affinity of compounds for the p38α ATP binding site.

Materials:

-

Recombinant human p38α

-

Radiolabeled p38α inhibitor (e.g., [³H]SB202190)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

This compound or other test compounds

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant human p38α, the radiolabeled inhibitor at a concentration close to its Kd, and the test compound at various concentrations in the binding buffer.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by this compound.

Caption: p38 MAPK signaling pathway inhibited by this compound.

Experimental Workflow for p38α Kinase Inhibition Assay

The following diagram outlines the key steps in the p38α kinase inhibition assay.

Caption: Workflow for p38α kinase inhibition assay.

Logical Relationship of this compound Selectivity

This diagram illustrates the key structural feature responsible for the selectivity of this compound for p38α.

Caption: Basis of this compound selectivity for p38α.

References

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (this compound), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PlumX [plu.mx]

- 4. 2gfs - P38 Kinase Crystal Structure in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

A Technical Guide to the p38 MAPK Signaling Pathway and its Inhibition by RO3201195

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and growth factors. Its central role in inflammation has made it a compelling target for therapeutic intervention in a variety of diseases. This technical guide provides an in-depth overview of the p38 MAPK signaling cascade and a detailed analysis of the potent and selective inhibitor, RO3201195. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade that culminates in the activation of the p38 MAPK, a serine/threonine kinase. There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), with p38α being the most extensively studied isoform in the context of inflammation.

Activation of the pathway is initiated by various upstream signals that lead to the phosphorylation and activation of a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1. The activated MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6. These MAP2Ks, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues within its activation loop (Thr-Gly-Tyr motif), leading to its conformational activation.

Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other protein kinases (e.g., MAPKAPK2/MK2) and transcription factors (e.g., ATF2, CREB, and MEF2C). The phosphorylation of these substrates ultimately modulates gene expression, leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as other cellular responses like apoptosis and cell cycle regulation.

Figure 1: The p38 MAPK Signaling Pathway.

This compound: A Potent and Selective p38 MAPK Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the p38 MAPKα isoform. Its discovery through high-throughput screening and subsequent optimization have positioned it as a valuable tool for studying the physiological and pathological roles of the p38 MAPK pathway.

Quantitative Data

The inhibitory activity of this compound against p38 MAPK isoforms and its effect on downstream cellular events have been quantified in various assays.

| Target | Assay Type | IC50 (nM) |

| p38α | Enzymatic Assay | 18 |

| p38β | Enzymatic Assay | 680 |

| IL-1β Production | THP-1 Cellular Assay | 27 |

| TNF-α Production | THP-1 Cellular Assay | 30 |

Table 1: Inhibitory activity of this compound.

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.

Materials:

-

Recombinant human p38α (activated)

-

Myelin Basic Protein (MBP) as substrate

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

This compound or other test compounds

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, recombinant p38α, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured phosphorylated MBP using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

This cell-based assay measures the inhibitory effect of a compound on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound or other test compounds

-

ELISA kits for human IL-1β and TNF-α

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of IL-1β and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

Figure 2: Experimental Workflow for Characterizing this compound.

Conclusion

The p38 MAPK signaling pathway remains a pivotal area of research for the development of novel anti-inflammatory therapeutics. This compound serves as a potent and selective chemical probe to dissect the intricate roles of p38α in various cellular processes. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and drug development efforts targeting this critical signaling cascade. The provided diagrams offer a clear visual framework for understanding the pathway and the experimental approaches used to investigate its inhibitors.

RO3201195 and the Inhibition of p38 MAPK: A Potential Therapeutic Avenue for Werner Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by the premature onset of age-related diseases, leading to a significantly shortened lifespan. The syndrome is caused by mutations in the WRN gene, which encodes a RecQ helicase crucial for maintaining genomic stability. Fibroblasts derived from individuals with WS exhibit accelerated replicative senescence, providing a key in vitro model for studying the disease and a platform for evaluating potential therapeutic interventions.

Recent research has implicated the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the premature aging phenotype observed in WS cells. This guide explores the therapeutic potential of inhibiting this pathway, with a focus on RO3201195, a selective p38 MAPK inhibitor. While direct studies of this compound in Werner syndrome are limited, extensive data on other p38 inhibitors in WS cellular models provide a strong rationale for its investigation.

The Role of p38 MAPK in Werner Syndrome Pathophysiology

In normal cells, the p38 MAPK pathway is activated in response to cellular stress, leading to cell cycle arrest and senescence. In Werner syndrome fibroblasts, there is evidence of chronic activation of the p38 MAPK pathway, which contributes to their accelerated senescence phenotype. This activation is linked to an upregulation of the cyclin-dependent kinase inhibitor p21WAF1. The inhibition of p38 MAPK has been shown to reverse the premature aging characteristics of WS cells, extending their replicative lifespan and restoring a more youthful morphology.[1][2] This suggests that targeting the p38 MAPK pathway could be a viable therapeutic strategy for mitigating some of the cellular defects in Werner syndrome.

Quantitative Data on p38 MAPK Inhibitors

| Inhibitor | Target | IC50 | Effect on Werner Syndrome Fibroblasts | Reference |

| This compound | p38 MAPK | Not specified in WS context | Potentially similar to other p38 inhibitors | [1] |

| SB203580 | p38 MAPK | 0.3-0.5 µM (in THP-1 cells) | Reverts aged morphology, increases lifespan and growth rate. Reduces activated p38 and p21WAF1 levels. | [2][3] |

| BIRB 796 | pan-p38 MAPK | p38α: 38 nM | Extends replicative capacity to within the normal range for fibroblasts. | [4] |

| VX-745 | p38α/β MAPK | p38α: 10 nM, p38β: 220 nM | Reduces accelerated cell senescence. | [4] |

| UR-13756 | p38 MAPK | Not specified | Reduces accelerated cell senescence. | [4] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving p38 MAPK in Werner syndrome and the intervention point for inhibitors like this compound.

References

- 1. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevention of accelerated cell aging in Werner syndrome using a p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

RO3201195: A Technical Guide for Use as a Selective p38 MAPK Inhibitor in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Developed through high-throughput screening, this aminopyrazole derivative has emerged as a valuable tool compound for investigating the physiological and pathological roles of the p38 MAPK signaling pathway.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell differentiation, apoptosis, and senescence.[3][4] The high selectivity of this compound for p38α over other kinases, including other p38 isoforms, makes it a precise instrument for dissecting the specific functions of this signaling cascade in various cellular processes.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of p38 MAPK. It binds to the ATP-binding pocket of the p38α isoform, thereby preventing the phosphorylation of downstream substrates.[3][5] The selectivity of this compound is attributed to specific interactions within the kinase domain. The TXXXG motif, crucial for its binding to p38α, is absent in ERK isoforms, providing a structural basis for its selectivity against this related MAPK family.[1] While highly potent against p38α, it exhibits reduced affinity for other p38 isoforms, highlighting its specificity.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Target | Assay Type | IC50 | Species | Notes |

| p38α MAPK | Cell Proliferation Assay | ~190 nM | Human (Werner Syndrome cells) | Maximal inhibition observed between 2.5 and 10 µM.[1][6] |

| p38β MAPK | - | ~1.9 µM | - | Approximately 10-fold less potent against p38β compared to p38α.[1] |

| p38γ MAPK | - | >19 µM | - | Significantly less potent compared to p38α.[1] |

| p38δ MAPK | - | >19 µM | - | Significantly less potent compared to p38α.[1] |

Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in cellular stress response. The following diagram illustrates the canonical p38 MAPK pathway and the point of inhibition by this compound.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of this compound.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for determining the inhibition of p38 MAPK activation in cells treated with this compound by measuring the levels of phosphorylated p38 (p-p38).

a. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, A549, or primary cells) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the p38 MAPK pathway by adding an appropriate agonist (e.g., anisomycin (10 µg/mL), UV radiation, or a pro-inflammatory cytokine like TNF-α (20 ng/mL)) for a predetermined time (e.g., 15-30 minutes).

b. Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

d. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like β-actin or GAPDH.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol measures the inhibitory effect of this compound on the production and release of pro-inflammatory cytokines from human PBMCs.

a. Isolation of PBMCs:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. Cell Plating and Treatment:

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.

c. Stimulation:

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

d. Supernatant Collection:

-

Centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

e. Cytokine Quantification:

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.

f. Data Analysis:

-

Generate a standard curve using the recombinant cytokine standards provided in the kit.

-

Calculate the concentration of each cytokine in the samples.

-

Plot the cytokine concentration against the log of the this compound concentration and determine the IC50 value for the inhibition of each cytokine's release.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound in a cell-based assay.

Caption: A generalized workflow for studying the effects of this compound.

References

- 1. Buy this compound | 249937-52-8 | >98% [smolecule.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Role of p38 MAPK in the Accelerated Cell Senescence of Werner Syndrome Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02229K [pubs.rsc.org]

In Vitro Characterization of RO3201195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of RO3201195, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The information presented herein is compiled from key studies to facilitate further research and development efforts.

Core Compound Properties

This compound, chemically known as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, was identified through high-throughput screening as a highly selective inhibitor of p38 MAP kinase.[1] Its discovery and characterization were first described by Goldstein et al. in the Journal of Medicinal Chemistry in 2006. The compound exhibits excellent drug-like properties, including high oral bioavailability, which led to its advancement into Phase I clinical trials.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: p38 MAPK Inhibition

| Parameter | Value | Notes |

| p38α IC50 | 13 nM | Inhibition of recombinant human p38α MAP kinase. |

| p38β IC50 | 4 nM | Inhibition of recombinant human p38β MAP kinase. |

Data extracted from Goldstein et al., 2006.

Table 2: Kinase Selectivity Profile

This compound demonstrates high selectivity for p38 MAPK over other kinases. The table below presents a selection of kinases against which this compound was tested.

| Kinase | % Inhibition at 1 µM |

| MKK6 | < 10% |

| JNK1 | < 10% |

| ERK2 | < 10% |

| PKCα | < 10% |

| CDK2/cyclin A | < 10% |

Data extracted from Goldstein et al., 2006, demonstrating the high selectivity of this compound.

Table 3: Cellular Activity

The inhibitory activity of this compound was also assessed in cellular assays by measuring the downstream effects of p38 MAPK inhibition.

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 |

| LPS-induced TNFα release | Human whole blood | Lipopolysaccharide (LPS) | TNFα levels | 60 nM |

Data extracted from Goldstein et al., 2006.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

p38 MAP Kinase Enzyme Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPK.

Materials:

-

Recombinant human p38α or p38β enzyme

-

Activating Transcription Factor 2 (ATF-2) as substrate

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

This compound at various concentrations

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant p38 kinase, and the substrate ATF-2.

-

Add this compound at a range of concentrations to the reaction mixture. A DMSO control is run in parallel.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Kinase Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other protein kinases.

Procedure: The experimental procedure is similar to the p38 MAP Kinase Enzyme Assay, with the following modifications:

-

A panel of different protein kinases is used instead of p38 MAPK.

-

The substrates are specific to each kinase in the panel.

-

This compound is typically tested at a single high concentration (e.g., 1 µM) for initial screening.

-

The percentage of inhibition at this concentration is determined for each kinase.

Human Whole Blood Assay for TNFα Release

This cellular assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNFα, a downstream consequence of p38 MAPK activation.

Materials:

-

Freshly drawn human whole blood from healthy volunteers.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound at various concentrations.

-

RPMI 1640 culture medium.

-

TNFα ELISA kit.

Procedure:

-

Dilute fresh human whole blood with RPMI 1640 medium.

-

Pre-incubate the diluted blood with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Stimulate the blood with LPS (e.g., 100 ng/mL) to induce TNFα production.

-

Incubate for a further period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of TNFα in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNFα production at each this compound concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro characterization of this compound.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Caption: General workflow for the in vitro p38 MAP kinase enzyme assay.

Caption: Workflow for the human whole blood assay for TNFα release.

References

An In-depth Technical Guide to Cellular Senescence

An in-depth analysis of scientific literature did not yield specific studies directly linking the compound RO3201195 to cellular senescence. Therefore, this technical guide will focus on the core principles, mechanisms, and experimental approaches for studying cellular senescence, a topic of significant interest to researchers, scientists, and drug development professionals. This guide will serve as a comprehensive resource for understanding and investigating this complex biological process.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable and long-term cessation of the cell cycle, effectively halting cell division.[1][2] This state can be triggered by a variety of intrinsic and extrinsic stressors, including telomere shortening (replicative senescence), DNA damage, oncogene activation, and oxidative stress.[1][2][3] Senescent cells are not merely dormant; they remain metabolically active and undergo distinct phenotypic changes.[1] These include an enlarged and flattened morphology, alterations in chromatin structure, and the development of a complex pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP).[4]

The role of cellular senescence is multifaceted; it acts as a potent tumor suppression mechanism by preventing the proliferation of damaged or potentially cancerous cells.[1] However, the accumulation of senescent cells in tissues with age is also implicated in a wide range of age-related pathologies, including fibrosis, neurodegenerative diseases, and cancer.[5][6] The SASP, in particular, can have profound effects on the surrounding tissue microenvironment, contributing to chronic inflammation and tissue dysfunction.[7][8]

Core Mechanisms and Signaling Pathways

The establishment and maintenance of the senescent state are governed by two major tumor suppressor pathways: the p53/p21 pathway and the p16INK4a/pRB pathway.

The p53/p21 Pathway

The p53/p21 pathway is often activated in response to DNA damage.[2] The DNA Damage Response (DDR) signaling cascade leads to the activation of the tumor suppressor protein p53.[2] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor (CDKi) p21 (also known as CDKN1A).[2][3][9] p21, in turn, inhibits the activity of cyclin-CDK complexes, primarily CDK2, which is necessary for the G1 to S phase transition of the cell cycle.[2][9] This inhibition leads to the hypophosphorylation of the retinoblastoma protein (pRB) and subsequent cell cycle arrest.[9]

The p16INK4a/pRB Pathway

The p16INK4a/pRB pathway provides a distinct but complementary mechanism for inducing and maintaining cell cycle arrest. The p16INK4a protein is another CDKi that specifically inhibits CDK4 and CDK6. This prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for the initial phosphorylation of pRB in the G1 phase. The sustained hypophosphorylated state of pRB leads to a stable cell cycle arrest. The expression of p16INK4a is known to increase with age in many tissues.

The Senescence-Associated Secretory Phenotype (SASP)

A key feature of senescent cells is the SASP, which comprises a diverse array of secreted molecules including pro-inflammatory cytokines, chemokines, growth factors, and proteases.[7][8] The composition of the SASP can vary depending on the cell type and the senescence-inducing stimulus.[7] The SASP is primarily regulated by transcription factors such as NF-κB and C/EBPβ.[6] It can have both beneficial and detrimental effects; for instance, it can attract immune cells to clear senescent cells, but it can also promote chronic inflammation and tumor progression.[7][8]

Experimental Protocols for Studying Cellular Senescence

Investigating cellular senescence requires a multi-marker approach, as no single marker is definitive.[10][11]

General Experimental Workflow

A typical in vitro experiment to study cellular senescence involves inducing senescence in a chosen cell line, followed by a series of assays to confirm the senescent phenotype.

Detailed Protocol: Induction of Senescence with Hydrogen Peroxide (H₂O₂) and SA-β-gal Staining

This protocol is adapted from established methods for inducing premature senescence.[12]

Materials:

-

Cell line of interest (e.g., AML12 mouse hepatic cells)[12]

-

Complete growth medium

-

Basal medium (without serum or supplements)

-

Hydrogen Peroxide (H₂O₂)

-

Phosphate-Buffered Saline (PBS)

-

Cellular Senescence Assay Kit (for SA-β-gal staining)

-

Microscope

Procedure:

Senescence Induction (Days 1-5): [12]

-

Culture cells to approximately 70-80% confluency.

-

Replace the complete growth medium with pre-warmed basal medium containing a predetermined concentration of H₂O₂ (e.g., 750 µM, this needs to be optimized for the specific cell line).

-

Incubate the cells for 1 hour in a standard cell culture incubator.

-

After 1 hour, remove the H₂O₂-containing medium and replace it with fresh, pre-warmed complete growth medium.

-

Allow the cells to recover for 23 hours.

-

Repeat steps 2-5 for a total of 4-5 consecutive days.

Senescence-Associated β-galactosidase (SA-β-gal) Staining:

-

After the induction period and any subsequent treatments, wash the cells twice with PBS.

-

Fix the cells with a fixative solution (typically provided in the assay kit) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the SA-β-gal staining solution according to the manufacturer's instructions (this usually contains X-gal, potassium ferrocyanide, potassium ferricyanide, and is buffered to pH 6.0).

-

Incubate the cells with the staining solution overnight (12-16 hours) at 37°C in a dry incubator (no CO₂).

-

The following day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.

-

Quantify the percentage of blue, senescent cells by counting at least 200 cells from multiple random fields.

Data Presentation in Cellular Senescence Studies

Quantitative data from senescence experiments should be presented in a clear and structured format. Below are example tables illustrating how to present typical data from such studies.

Table 1: Quantification of Senescence Markers

| Treatment Group | % SA-β-gal Positive Cells (Mean ± SD) | p21 mRNA Expression (Fold Change) | p16INK4a mRNA Expression (Fold Change) |

| Control (Untreated) | 5.2 ± 1.3 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| Senescence Inducer (e.g., Etoposide) | 78.5 ± 5.6 | 8.2 ± 1.1 | 6.5 ± 0.9 |

| Inducer + Compound X (10 µM) | 25.1 ± 3.9 | 2.5 ± 0.5 | 2.1 ± 0.4 |

| Inducer + Compound Y (10 µM) | 75.3 ± 6.1 | 7.9 ± 1.3 | 6.2 ± 1.0 |

Table 2: Analysis of SASP Factor Secretion (ELISA)

| Treatment Group | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) | MMP-3 Concentration (pg/mL) |

| Control (Untreated) | 15.4 ± 4.1 | 22.8 ± 6.3 | 8.9 ± 2.5 |

| Senescence Inducer (e.g., Etoposide) | 250.6 ± 21.7 | 315.2 ± 30.1 | 98.4 ± 12.5 |

| Inducer + Compound X (10 µM) | 65.3 ± 9.8 | 88.1 ± 11.4 | 32.7 ± 5.6 |

| Inducer + Compound Y (10 µM) | 245.1 ± 25.3 | 309.8 ± 33.7 | 95.2 ± 11.9 |

Conclusion

While there is no specific information available on the role of this compound in cellular senescence, the field of senescence research offers numerous avenues for investigation. A thorough understanding of the core signaling pathways, such as the p53/p21 and p16INK4a/pRB axes, and the multifaceted nature of the SASP is crucial for any researcher in this area. The experimental protocols and data presentation formats outlined in this guide provide a solid foundation for designing, executing, and interpreting studies aimed at identifying and characterizing novel modulators of cellular senescence. The development of therapies targeting senescent cells (senolytics and senomorphics) holds great promise for treating a variety of age-related diseases, making this a vibrant and critical area of biomedical research.[6][13][14]

References

- 1. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hallmarks of cellular senescence: biology, mechanisms, regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Cellular Senescence [reactome.org]

- 5. embopress.org [embopress.org]

- 6. mdpi.com [mdpi.com]

- 7. Potential Regulators of the Senescence-Associated Secretory Phenotype During Senescence and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The senescence-associated secretory phenotype and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms and functions of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods to Study Myc-Regulated Cellular Senescence: An Update | Springer Nature Experiments [experiments.springernature.com]

- 11. Guidelines for Minimal Information on Cellular Senescence Experimentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to Generate Senescent Cells from the Mouse Hepatic Cell Line AML12 to Study Hepatic Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of p21 in cellular senescence and aging-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Cellular Senescence and Immuno-Senescence: Insights from Model Organisms and Emerging Pathways , American Journal of Biomedical and Life Sciences, Science Publishing Group [sciencepublishinggroup.com]

RO3201195: A Potential Therapeutic Avenue in Progeroid Syndromes Through p38 MAPK Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Progeroid syndromes are a group of rare genetic disorders characterized by the premature onset of age-related pathologies. Werner syndrome (WS), a key example of such a syndrome, provides a valuable model for understanding the molecular mechanisms of human aging. A hallmark of Werner syndrome is the accelerated cellular senescence of fibroblasts, a process intricately linked to the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The small molecule RO3201195, a potent and selective inhibitor of p38 MAPK, has emerged as a significant research tool and a potential therapeutic candidate for mitigating the premature aging phenotypes observed in Werner syndrome. This technical guide provides a comprehensive overview of the core research on this compound in the context of progeroid syndromes, with a focus on Werner syndrome.

The Role of p38 MAPK in Werner Syndrome and Cellular Senescence

Werner syndrome is caused by mutations in the WRN gene, which encodes a RecQ helicase essential for maintaining genomic stability. The absence of a functional WRN protein leads to increased DNA damage and replication stress, which in turn activates stress-response pathways, including the p38 MAPK pathway.[1][2][3] This chronic activation of p38 MAPK is a key driver of the premature cellular senescence observed in WS fibroblasts.[1][4]

The p38 MAPK signaling cascade is a crucial transducer of cellular stress signals, leading to a variety of cellular responses, including inflammation, apoptosis, and cell cycle arrest. In the context of Werner syndrome, the persistent activation of p38 MAPK contributes to the senescent phenotype by upregulating cell cycle inhibitors and promoting a pro-inflammatory secretome. Therefore, inhibiting the p38 MAPK pathway presents a logical therapeutic strategy to counteract the accelerated aging process in Werner syndrome cells.[1][2]

This compound: A Selective p38 MAPK Inhibitor

This compound is a pyrazolyl ketone-based compound that has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[5] Its efficacy in the context of Werner syndrome stems from its ability to specifically target and inhibit the activity of p38 MAPK, thereby blocking the downstream signaling events that lead to premature cellular senescence. Several studies have investigated the effects of this compound and other p38 MAPK inhibitors on Werner syndrome cells, demonstrating a reversal of the accelerated aging phenotype.[1][5]

Data Presentation: Efficacy of p38 MAPK Inhibitors in Werner Syndrome Models

The following tables summarize the quantitative data from studies investigating the effects of p38 MAPK inhibitors on Werner syndrome (WS) fibroblasts. While specific data for this compound is part of a broader library screening, the data for other potent p38 MAPK inhibitors like SB203580 and BIRB 796 provide a strong rationale for the therapeutic potential of this class of compounds, including this compound.

| Inhibitor | Cell Type | Concentration | Effect on Growth Rate | Reference |

| SB203580 | WStert fibroblasts | 10 nM - 50 µM | Increased growth rate compared to controls | [4] |

| BIRB 796 | WStert fibroblasts | 10 nM - 2.5 µM | Increased growth rate (30% increase at 2.5 µM) | [4] |

| Inhibitor | Cell Type | Effect on Replicative Capacity | Reference |

| SB203580 | Primary WS fibroblasts | Extended replicative capacity to a range seen for normal fibroblasts | [4] |

| BIRB 796 | Primary WS fibroblasts | Extended replicative capacity to a range seen for normal fibroblasts (most potent) | [4] |

| VX-745 | Primary WS fibroblasts | Increased replicative capacity | [4] |

| UR13756 | Primary WS fibroblasts | Increased replicative capacity | [4] |

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Lines: Primary dermal fibroblasts from Werner syndrome patients and normal age-matched controls are used. hTERT-immortalized WS fibroblasts (WStert) can also be utilized for certain experiments.

-

Culture Conditions: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is further diluted in culture medium to achieve the desired final concentrations for treatment.

-

Treatment Protocol: Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing this compound or a vehicle control (DMSO). The medium is changed every 2-3 days with fresh inhibitor.

Cell Proliferation Assay

-

Seeding: Cells are seeded in multi-well plates at a low density.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Counting: At regular intervals (e.g., every 2-3 days), cells are harvested by trypsinization and counted using a hemocytometer or an automated cell counter.

-

Data Analysis: The cumulative population doublings are calculated to determine the growth rate and replicative lifespan of the cells under different treatment conditions.

Western Blot Analysis for p38 MAPK Pathway Activation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated p38 MAPK (p-p38), total p38 MAPK, and other downstream targets.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Caption: p38 MAPK signaling pathway in Werner syndrome and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the effect of this compound on Werner syndrome cells.

Conclusion

The research into this compound and other p38 MAPK inhibitors has provided compelling evidence for the critical role of the p38 MAPK pathway in the pathophysiology of Werner syndrome. The ability of these inhibitors to reverse the premature cellular senescence phenotype in vitro highlights a promising therapeutic strategy for this and potentially other progeroid syndromes. This technical guide consolidates the key findings and methodologies in this area of research, offering a valuable resource for scientists and drug development professionals working to translate these preclinical findings into effective treatments for diseases of accelerated aging. Further investigation into the long-term efficacy and safety of this compound and similar compounds is warranted to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Werner syndrome: Clinical features, pathogenesis and potential therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the Role of p38 MAPK in the Accelerated Cell Senescence of Werner Syndrome Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

RO3201195: A Technical Guide to its Basic Research Applications as a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic research applications of RO3201195, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for its use, and visualizes the relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound, chemically known as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, is a highly selective, orally bioavailable small molecule inhibitor of p38 MAP kinase.[1] Its primary mechanism of action is the inhibition of the p38α isoform, a key enzyme in the MAPK signaling cascade that is activated in response to a wide range of cellular stressors and inflammatory cytokines.

The selectivity of this compound is attributed to its unique binding mode within the ATP-binding pocket of unphosphorylated p38α, as revealed by X-ray crystallography (PDB ID: 2GFS).[2] A crucial hydrogen bond forms between the exocyclic amine of the inhibitor and the side chain of threonine 106 of the p38 kinase, a feature that contributes to its high selectivity.[1] By blocking the kinase activity of p38, this compound prevents the phosphorylation of downstream substrates, thereby modulating cellular responses such as inflammation, apoptosis, and cell cycle regulation.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound against p38 MAPK has been quantified in various assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | Assay Type | IC50 | Reference |

| p38α MAPK | Biochemical | ~190 nM | [3] |

| p38 MAPK | Biochemical | 180 - 700 nM | [2] |

| p38α MAPK | Biochemical | 0.7 ± 0.1 µM | [4] |

| JNK1 | Biochemical | 110 nM | [5] |

| JNK2 | Biochemical | 110 nM | [5] |

| JNK3 | Biochemical | 150 nM | [5] |

Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. The following diagram illustrates the canonical activation cascade and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro p38α Kinase Inhibition Assay (Biochemical)

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound against p38α MAPK by measuring the phosphorylation of a substrate, such as ATF-2.

Materials and Reagents:

-

Recombinant human p38α MAPK (active)

-

Recombinant human ATF-2 (substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

-

ATP solution

-

This compound stock solution in DMSO

-

96-well assay plates

-

Phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. A typical concentration range for IC50 determination is from 1 nM to 100 µM. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in ice-cold Kinase Assay Buffer.

-

Assay Plate Setup: Add 5 µL of the serially diluted this compound or DMSO control to the wells of a 96-well plate.

-

Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Add 10 µL of a solution containing ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for p38α.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Detection: Stop the reaction by adding an appropriate stop solution (e.g., EDTA). The level of ATF-2 phosphorylation is then quantified using an ELISA-based method with a phospho-specific antibody or by Western blot analysis.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Inhibition of TNF-α Production Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).

Materials and Reagents:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS)

-

This compound stock solution in DMSO

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, treat the cells with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control. Pre-incubate the cells with the compound for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of the p38 MAPK signaling pathway in various physiological and pathological processes. Its high selectivity and oral bioavailability make it a suitable compound for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in basic research and drug discovery efforts targeting inflammatory diseases, cancer, and other conditions where p38 MAPK signaling is implicated.

References

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (this compound), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02229K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

The Biological Activity of RO3201195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract